6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC13557605
Molecular Formula: C12H15BN2O2S
Molecular Weight: 262.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BN2O2S |
|---|---|
| Molecular Weight | 262.14 g/mol |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-9-10(14-6-8)18-7-15-9/h5-7H,1-4H3 |
| Standard InChI Key | CEIGJRWOLKEKLM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₂H₁₅BN₂O₂S, with a molecular weight of 262.14 g/mol . Its IUPAC name, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1, thiazolo[5,4-b]pyridine, reflects the fusion of a thiazole ring with a pyridine system at the 5,4-b position, substituted at the 6-position by a boronic ester group. The boronic ester, a protected form of boronic acid, enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1580489-60-6 |
| Molecular Formula | C₁₂H₁₅BN₂O₂S |
| Molecular Weight | 262.14 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3 |
| InChI Key | CEIGJRWOLKEKLM-UHFFFAOYSA-N |
| PubChem CID | 72214754 |
The crystal structure of related thiazolo[5,4-b]pyridine derivatives reveals planar heterocyclic systems, with the boronic ester group adopting a trigonal planar geometry conducive to transmetalation in catalytic cycles .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine typically involves Suzuki-Miyaura coupling or Liebeskind-Srogl reactions. For example, 3-amino-5-bromo-2-chloropyridine undergoes cyclization with potassium thiocyanate to form the thiazolo[5,4-b]pyridine scaffold, followed by Boc protection and boronic ester installation via palladium-catalyzed coupling . Yields for such steps range from 70% to 90%, depending on substituents and reaction conditions .
Reactivity in Cross-Coupling Reactions
The boronic ester group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For instance, coupling with 2-methyl-5-nitrophenylboronic acid pinacol ester under Pd(dppf)Cl₂ catalysis yields nitro-functionalized intermediates, which are subsequently reduced to anilines for further derivatization . This reactivity is critical for generating libraries of bioactive molecules, such as c-KIT kinase inhibitors .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C (short-term), -80°C (long-term) |
| Solubility | ≥10 mg/mL in DMSO, ethanol |
| Stability | Sensitive to moisture and oxygen |
Future Directions
Ongoing research aims to expand the compound’s applications in photoredox catalysis and targeted drug delivery. Computational studies predicting its binding affinity for tyrosine kinases could streamline inhibitor design, while green chemistry approaches may improve synthetic efficiency .
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